molecular formula C8H10N2OS B2967649 N-(5-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide CAS No. 401582-90-9

N-(5-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2967649
CAS No.: 401582-90-9
M. Wt: 182.24
InChI Key: BVLOQNYBUVHSJP-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide is a chemical compound of significant interest in medicinal and agricultural chemistry research, integrating two privileged structural motifs: the cyclopropane ring and the 5-methyl-1,3-thiazole heterocycle. The cyclopropane fragment is a key scaffold in numerous bioactive molecules due to its unique triangular stable structure, which can enhance potency, improve metabolic stability, and increase affinity for target receptors . This structure is found in commercialized pesticides, including certain pyrethroid insecticides, and is actively investigated in novel fungicides and herbicides . The 1,3-thiazole ring is another prevalent heterocycle in drug discovery, featured in compounds with a wide range of biological activities. The specific combination of a cyclopropanecarboxamide group linked to a 5-methylthiazole ring creates a valuable hybrid structure for probing new structure-activity relationships (SAR). While specific activity data for this exact compound is not fully established in the public domain, closely related analogues have demonstrated promising biological profiles. For instance, research on N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamides has shown potent antifungal activities, underscoring the therapeutic potential of incorporating the cyclopropanecarboxamide moiety . Furthermore, molecular frameworks combining cyclopropane and thiazole rings are explored in diverse areas, including the development of neuroprotective agents and antimalarial compounds, highlighting the versatility of this structural class . This compound is offered For Research Use Only. It is intended solely for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can utilize this chemical as a building block or intermediate in organic synthesis, a reference standard in analytical chemistry, or a lead compound in the discovery and development of new agrochemicals and pharmaceuticals.

Properties

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-5-4-9-8(12-5)10-7(11)6-2-3-6/h4,6H,2-3H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLOQNYBUVHSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide typically involves the reaction of 5-methyl-1,3-thiazole-2-amine with cyclopropanecarboxylic acid chloride under appropriate conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(5-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives .

Scientific Research Applications

Chemistry: N-(5-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound is used to study the interactions of thiazole-containing molecules with various biological targets. It serves as a model compound to understand the behavior of thiazole derivatives in biological systems .

Medicine: Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for further investigation in drug development .

Industry: In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes, receptors, and other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the thiazole derivative being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

Table 1: Impact of Thiazole Substituents
Compound Name Molecular Formula Molecular Weight Key Features Reference
N-(5-Methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide C₈H₁₀N₂OS 206.24 Methyl enhances lipophilicity
N-(1,3-Thiazol-2-yl)cyclopropanecarboxamide C₇H₈N₂OS 192.21 Lower lipophilicity
N-(4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl)cyclopropanecarboxamide C₁₃H₁₀Cl₂N₂OS 325.20 Aromatic Cl groups improve target affinity

Linker Modifications: Propanamide vs. Direct Attachment

  • 3-{[5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)propanamide (8g): This analog features a propanamide linker connecting the thiazole and oxadiazole rings (MW: 377.45).
  • Direct Cyclopropane-Thiazole Attachment :
    The parent compound lacks a linker, favoring rigidity, which may enhance selectivity but reduce adaptability in target binding .
Table 2: Linker Modifications and Bioactivity
Compound Name Molecular Formula Molecular Weight Biological Activity Reference
This compound C₈H₁₀N₂OS 206.24 Potential antifungal activity
8g (propanamide-linked oxadiazole) C₁₅H₁₅N₅O₂S₂ 377.45 Alkaline phosphatase inhibition*

Heterocycle Replacements: Thiazole vs. Thiadiazole/Oxadiazole

  • N-(5-Substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamides :
    Replacing thiazole with thiadiazole (e.g., Liu et al., 2009) improves antifungal activity, with EC₅₀ values <10 μM against Botrytis cinerea. The additional nitrogen in thiadiazole enhances electron deficiency, possibly strengthening target interactions .
  • Oxadiazole Derivatives (e.g., 8e, 8h) :
    Compounds like 8e (C₁₅H₁₄N₄O₂S₂, MW: 358.43) show altered solubility and melting points (117–118°C vs. 135–136°C for thiazole derivatives), suggesting heterocycle choice critically impacts physicochemical properties .
Table 3: Heterocycle Comparison
Compound Class Example Structure Key Features Bioactivity Reference
Thiazole derivatives This compound Rigid, moderate lipophilicity Antifungal
Thiadiazole derivatives N-(5-Phenyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide Enhanced electron deficiency Antifungal (EC₅₀ <10 μM)
Oxadiazole derivatives 8e (oxadiazole-sulfanyl-propanamide) Flexible linker, higher molecular weight Enzyme inhibition*

Biological Activity

N-(5-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features a thiazole ring that is integral to its biological activity. The unique cyclopropane structure contributes to its steric and electronic properties, influencing interactions with biological targets. The compound can be represented as follows:

C9H10N2S\text{C}_{9}\text{H}_{10}\text{N}_{2}\text{S}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thiazole moiety allows for significant binding interactions due to its ability to form hydrogen bonds and π-π stacking with aromatic residues in proteins. The cyclopropane carboxamide group enhances the compound's binding affinity and specificity, leading to modulation of enzyme activities and receptor signaling pathways.

Biological Activities

Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, exhibit notable antimicrobial properties. They have been investigated for their effectiveness against various pathogens, including bacteria and fungi. For instance, compounds in the thiazole class have shown promising results against Mycobacterium tuberculosis, a significant global health threat .

Anticancer Properties
Thiazole derivatives are also being explored for their anticancer potential. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation.

Case Study: Antiparasitic Activity
In a study assessing the antiparasitic effects of thiazole derivatives, it was found that certain analogs exhibited potent activity against Plasmodium falciparum, the causative agent of malaria. The compound's efficacy was attributed to selective inhibition of key enzymes involved in the parasite's metabolism .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeNotable Activity
N-(4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamideThiazole DerivativeAntimicrobial
N-(5-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamideThiazole DerivativeAnticancer
N-(5-nitro-1,3-thiazol-2-yl)cyclopropanecarboxamideThiazole DerivativeAntiparasitic

This table illustrates how variations in structure can influence biological activity.

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